3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one
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Overview
Description
3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which includes a tetrafluorophenyl group and a dioxaspiro undecane moiety. The presence of multiple fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one involves several steps. One common method includes the reaction of 2’,3’,4’,5’,6’-pentafluoroacetophenone with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine and acetonitrile . This reaction leads to the formation of a fluoroarylated-Meldrum’s acid adduct, which undergoes further cycloreversion to yield the desired spirocyclic compound .
Chemical Reactions Analysis
3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its ability to undergo cycloreversion to form fluoro(hetero)aryl ketenes. These ketenes can efficiently couple with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives . This reactivity is crucial for its applications in synthetic chemistry and drug development.
Comparison with Similar Compounds
Similar compounds include:
- 3-Hydroxyspiro[5.5]undec-8-en-2-yl acetate
- 4-(Tert-butylamino)-1-oxaspiro(4.6)undec-3-en-2-one
- (3S)-3-[(Triisopropylsilyl)oxy]-1-oxaspiro[5.5]undec-4-en-7-one These compounds share the spirocyclic structure but differ in their substituents and functional groups, which result in different chemical properties and applications .
Properties
Molecular Formula |
C17H14F4O5 |
---|---|
Molecular Weight |
374.28 g/mol |
IUPAC Name |
3-[2,3,5,6-tetrafluoro-4-(1-hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H14F4O5/c1-7(22)8-11(18)13(20)9(14(21)12(8)19)10-15(23)25-17(26-16(10)24)5-3-2-4-6-17/h22H,2-6H2,1H3 |
InChI Key |
UABMUCAVGZMNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=C(C(=C2C(=O)OC3(CCCCC3)OC2=O)C(=C1F)F)F)F)O |
Origin of Product |
United States |
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